molecular formula C15H20ClN3OS B4015138 1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Cat. No.: B4015138
M. Wt: 325.9 g/mol
InChI Key: MIDHRMRGGZFKHE-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.

    Material Science: Employed in the synthesis of novel materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea typically involves the reaction of 3-chloro-2-methylaniline with 3-(2-oxopyrrolidin-1-yl)propyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
  • 1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and oxopyrrolidinyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other thioureas.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-11-12(16)5-2-6-13(11)18-15(21)17-8-4-10-19-9-3-7-14(19)20/h2,5-6H,3-4,7-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHRMRGGZFKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
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1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
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1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
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1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
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1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Reactant of Route 6
1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.